5-Fluorouracil-6-d1
説明
Significance of Deuterium (B1214612) in Pharmaceutical Research
Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. Its application, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium in a drug molecule. This seemingly minor change can have profound effects on the drug's behavior in the body.
Deuterium as a Stable Isotope in Drug Molecules
Deuterium is a naturally occurring, non-radioactive isotope of hydrogen. The key difference between hydrogen and deuterium is the presence of a neutron in the deuterium nucleus, which makes it approximately twice as heavy as hydrogen. This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. While chemically similar to hydrogen, this stronger bond can significantly influence the metabolic stability of a drug.
Impact on Pharmacokinetic and Metabolic Profiles of Drugs
The stronger C-D bond is more resistant to enzymatic cleavage, a common step in drug metabolism. This phenomenon, known as the kinetic isotope effect, can slow down the rate at which a drug is metabolized in the body. A slower metabolic rate can lead to:
Increased half-life: The drug remains in the bloodstream for a longer period.
Enhanced bioavailability: A greater proportion of the administered dose reaches the systemic circulation.
Reduced formation of metabolites: This can be particularly beneficial if certain metabolites are associated with toxicity.
These modifications to a drug's pharmacokinetic profile can potentially lead to improved dosing regimens and a more predictable therapeutic response.
Influence on Drug Efficacy and Safety
By altering the pharmacokinetic and metabolic profiles, deuterium substitution can positively impact a drug's efficacy and safety. A longer half-life and increased bioavailability may lead to greater exposure of the target tissues to the active drug, potentially enhancing its therapeutic effect. Furthermore, by reducing the formation of toxic metabolites, deuteration can improve the safety profile of a drug, minimizing adverse effects.
Overview of 5-Fluorouracil (5-FU) as an Antineoplastic Agent
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various cancers. It is a pyrimidine (B1678525) analog, a type of antimetabolite that interferes with the synthesis of nucleic acids, which are essential for cell division.
Mechanisms of Action of 5-FU
5-FU exerts its anticancer effects through multiple mechanisms:
Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU involves its conversion to fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to and inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells.
Incorporation into DNA and RNA: Metabolites of 5-FU can also be incorporated into both DNA and RNA. The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA and fluorouridine triphosphate (FUTP) into RNA disrupts their normal function and contributes to cytotoxicity.
The metabolic activation and catabolism of 5-FU are complex processes involving several enzymes. The rate-limiting enzyme in its catabolism is dihydropyrimidine (B8664642) dehydrogenase (DPD).
Clinical Applications of 5-FU in Oncology
5-FU has been a mainstay in the treatment of a wide range of solid tumors for decades. It is frequently used in combination with other chemotherapeutic agents and radiation therapy. Some of the primary clinical applications of 5-FU include the treatment of:
Colorectal cancer
Breast cancer
Gastric cancer
Pancreatic cancer
Head and neck cancers
The efficacy of 5-FU can be influenced by various factors, including the expression levels of enzymes involved in its metabolism and its mechanism of action.
While extensive research has been conducted on deuterated compounds and 5-Fluorouracil, specific experimental data and detailed research findings for 5-Fluorouracil-6-d1 are not widely available in publicly accessible literature. The following sections are based on the established principles of isotopic labeling and the known pharmacology of 5-FU to provide a scientifically informed perspective on the potential characteristics of this compound.
The Compound in Focus: this compound
This compound is a deuterated analog of 5-FU, where the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom. This specific isotopic substitution has the potential to alter the compound's properties and its interactions within a biological system.
Potential Alterations in Pharmacokinetics and Metabolism
The catabolism of 5-FU is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces the pyrimidine ring. This enzymatic reaction involves the cleavage of the C-H bond at the 6th position. The replacement of hydrogen with deuterium at this position would be expected to exhibit a kinetic isotope effect, slowing down the rate of this DPD-mediated catabolism.
Hypothesized Pharmacokinetic Parameters of this compound vs. 5-FU
| Parameter | 5-Fluorouracil (5-FU) | This compound (Hypothesized) | Rationale for Hypothesis |
|---|---|---|---|
| Metabolic Clearance | High | Potentially Lower | Slower DPD-mediated catabolism due to the kinetic isotope effect at the C6 position. |
| Half-life (t½) | Short | Potentially Longer | Reduced metabolic clearance would lead to a longer persistence in the systemic circulation. |
| Bioavailability | Variable | Potentially Higher and More Consistent | Slower first-pass metabolism in the liver could lead to increased systemic availability. |
This table presents hypothesized data based on scientific principles of isotopic labeling. Specific experimental values for this compound are not available.
Potential Impact on Efficacy and Therapeutic Index
By potentially reducing the rate of catabolism, this compound could lead to a higher and more sustained concentration of the active metabolites within tumor cells. This could theoretically enhance its antitumor efficacy. A more predictable pharmacokinetic profile might also contribute to a better therapeutic index, allowing for more precise control over the drug's exposure.
Potential Consequences of Deuteration at the C6 Position of 5-FU
| Aspect | Potential Effect | Underlying Principle |
|---|---|---|
| Enzyme Inhibition | Potentially enhanced inhibition of Thymidylate Synthase | Increased intracellular concentrations of the active metabolite FdUMP due to slower catabolism. |
| Cellular Uptake | Unlikely to be significantly altered | Deuteration is not expected to significantly change the molecule's ability to enter cells. |
| Therapeutic Index | Potentially Improved | A more predictable pharmacokinetic profile and potentially reduced formation of certain catabolites could lead to a better balance between efficacy and toxicity. |
This table outlines potential effects based on established pharmacological principles. Specific research findings for this compound are not available.
The strategic placement of a deuterium atom at the 6th position of the 5-Fluorouracil molecule, creating this compound, represents a compelling application of isotopic labeling in medicinal chemistry. Based on the principles of the kinetic isotope effect, it is plausible to hypothesize that this modification could lead to a more favorable pharmacokinetic profile, characterized by slower metabolic clearance and a longer half-life. Such alterations hold the potential for enhanced therapeutic efficacy and an improved safety profile. However, it is crucial to emphasize that these are theoretical considerations. Rigorous preclinical and clinical studies are necessary to definitively characterize the pharmacological properties of this compound and to ascertain its potential clinical utility as an improved antineoplastic agent.
Limitations of 5-FU Therapy and the Rationale for Deuteration
5-Fluorouracil (5-FU), an analog of the pyrimidine uracil, has been a key antimetabolite chemotherapy drug for decades, particularly for solid tumors like colorectal, breast, and stomach cancers. lgcstandards.comprotocols.io Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells. nih.govresearchgate.net It can also be misincorporated into RNA and DNA, further disrupting cellular functions. researchgate.net
Despite its widespread use, 5-FU therapy has significant limitations. A major issue is drug resistance, with single-agent response rates in advanced colorectal cancer being only 10-15%. nih.gov Mechanisms of resistance are varied and can include alterations in drug transport, mutations in the target enzyme (TS), and enhanced drug inactivation. nih.gov Furthermore, 5-FU has a very short biological half-life, typically around 16 minutes, due to rapid catabolism in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). nih.govresearchgate.net This rapid breakdown necessitates continuous infusions or frequent dosing and contributes to a narrow therapeutic window. nih.gov
The rationale for deuteration stems from a phenomenon known as the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). nih.gov Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond, especially when this bond cleavage is the rate-limiting step in a metabolic reaction. researchgate.netmdpi.com
By strategically replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots") with deuterium, the rate of metabolic breakdown can be significantly reduced. nvkc.nl This "deuterium switch" can lead to several potential improvements in a drug's pharmacokinetic profile:
Improved Metabolic Stability: Slower metabolism by enzymes like DPD or cytochrome P450 can increase the drug's half-life. researchgate.net
Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful byproducts. nih.govresearchgate.net
This strategy aims to create a more predictable and sustained therapeutic effect, potentially allowing for lower or less frequent dosing compared to the non-deuterated parent drug. nvkc.nl
Definition and Research Focus of this compound
This compound is a stable isotope-labeled analog of 5-Fluorouracil. In its chemical structure, the hydrogen atom at the 6th position of the pyrimidine ring is replaced by a deuterium atom. This specific substitution provides a mass increase of one atomic mass unit compared to the parent compound, which is readily detectable by mass spectrometry.
| Property | Data |
| Chemical Name | 5-Fluoro-2,4(1H,3H)-pyrimidinedione-6-d1 |
| Synonyms | 5-FU-d1, 2,4-Dihydroxy-5-fluoropyrimidine-d1 |
| CAS Number | 90344-84-6 |
| Molecular Formula | C₄H₂DFN₂O₂ |
| Molecular Weight | 131.08 g/mol |
| Isotopic Purity | Typically ≥98% |
Data sourced from commercial suppliers and chemical databases. lgcstandards.comresearchgate.net
The primary research focus for this compound is not as a novel therapeutic agent itself, but rather as a critical tool in bioanalytical and pharmacokinetic research. Its key application is serving as an internal standard (IS) for the highly accurate and precise quantification of 5-Fluorouracil in biological matrices such as plasma, serum, and tissue samples. nih.gov
In quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization, but is distinguishable by its mass. This compound fulfills this role perfectly for 5-FU analysis. By adding a known amount of 5-FU-d1 to a biological sample, any variability or loss during the analytical process affects both the analyte (5-FU) and the IS equally. The ratio of the MS signal of the analyte to the IS is then used for quantification, correcting for potential errors and ensuring the reliability of the results. This is essential for therapeutic drug monitoring and for detailed pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of 5-Fluorouracil. nih.govotago.ac.nz
The table below illustrates the distinct mass-to-charge (m/z) ratios used to differentiate between 5-Fluorouracil and its deuterated internal standard in a typical LC-MS/MS assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Fluorouracil (Analyte) | 129.0 | 42.0 |
| This compound (IS) | 130.0 | 43.0 |
This table represents typical mass transitions used in negative ion mode electrospray ionization for LC-MS/MS analysis. Actual values may vary slightly based on instrumentation and specific method parameters.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575933 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-84-6 | |
| Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks of Deuterium Isotope Effects in Drug Metabolism
Kinetic Isotope Effect (KIE) in Enzyme-Catalyzed Reactions
The kinetic isotope effect describes the alteration in a chemical reaction's rate when an atom is substituted with one of its isotopes wikipedia.org. In the context of drug metabolism, the deuterium (B1214612) kinetic isotope effect (DKIE) quantifies the difference in reaction rates between a molecule containing a C-H bond and its isotopically modified counterpart containing a carbon-deuterium (C-D) bond dovepress.cominformaticsjournals.co.in. Enzymatic reactions, notably those catalyzed by cytochrome P450 (CYP) enzymes which are pivotal in drug metabolism, frequently involve the scission of C-H bonds nih.govnih.govnih.gov. The rate at which this bond cleavage occurs can be modulated by isotopic substitution nih.gov.
The theoretical underpinning of the KIE primarily resides in the disparities in zero-point vibrational energies between bonds involving lighter versus heavier isotopes. A C-D bond possesses a lower zero-point energy compared to a C-H bond due to the increased mass of deuterium. This energy differential necessitates a higher activation energy for the cleavage of a C-D bond relative to a C-H bond, consequently resulting in a slower reaction rate for the deuterated molecule dovepress.cominformaticsjournals.co.inscirp.org. The KIE is conventionally expressed as the ratio of the rate constant for the reaction involving the lighter isotope (kH) to that involving the heavier isotope (kD), denoted as KIE = kH/kD dovepress.cominformaticsjournals.co.inwikipedia.org.
Primary Deuterium Isotope Effects
A primary deuterium isotope effect is observed when the bond directly involving the isotopically substituted atom (a C-D bond) is broken during the rate-limiting step of a reaction americanpharmaceuticalreview.comrutgers.edunih.gov. A substantial primary KIE (typically defined as kH/kD ≥ 2) indicates that the cleavage of the C-H (or C-D) bond is at least partially rate-determining within the enzymatic reaction sequence nih.govnih.govnih.gov. Numerous studies on cytochrome P450-catalyzed reactions, particularly those involving the deuteration of aliphatic carbons, have reported KIE values exceeding 5 researchgate.net.
Secondary Deuterium Isotope Effects
Secondary deuterium isotope effects manifest when the isotopic substitution is located on an atom adjacent to the bond undergoing cleavage, rather than directly at the reaction center wikipedia.orgnih.gov. These effects are generally of smaller magnitude compared to primary isotope effects. Theoretically, normal secondary KIEs (kH/kD > 1) have a maximum value of approximately 1.4, while inverse secondary KIEs (kH/kD < 1) have a theoretical minimum of about 0.7 wikipedia.org. Secondary KIEs arise from alterations in the vibrational frequencies of bonds proximal to the reaction site as the molecule progresses towards the transition state nih.gov. Despite being less pronounced, secondary isotope effects from neighboring atoms can still exert an influence on the bond cleavage rate nih.gov.
Theoretical Models for Predicting KIEs
Theoretical models serve as valuable tools for predicting KIEs and elucidating reaction mechanisms researchgate.netnih.govamericanpharmaceuticalreview.comaksaray.edu.tr. These models are frequently based on transition state theory (TST), which focuses on the energy landscape between the reactant ground state and the transition state wikipedia.orgmdpi.com. Quantum mechanical tunneling, a phenomenon where a particle can pass through an energy barrier, can also significantly contribute to observed KIEs and may necessitate consideration alongside the semi-classical TST model, particularly for reactions involving hydrogen transfer wikipedia.orgrutgers.edumdpi.com. The accurate prediction of deuterium KIEs using computational methods, such as density functional theory (DFT), is becoming increasingly feasible wikipedia.orgmdpi.com.
Impact of C-D Bond Strength on Metabolic Stability
The inherent increased strength of the C-D bond relative to the C-H bond is a cornerstone principle underlying the application of deuterium substitution to enhance metabolic stability dovepress.cominformaticsjournals.co.innih.govportico.orgmdpi.comidrblab.net. This difference in bond strength, a consequence of the lower zero-point energy of the C-D bond, dictates that a greater energy input is required to break a C-D bond dovepress.cominformaticsjournals.co.inscirp.org. This augmented bond strength translates into a decelerated rate of enzymatic bond cleavage at the deuterated position, particularly within metabolic pathways mediated by oxidative enzymes like cytochrome P450s juniperpublishers.comdovepress.cominformaticsjournals.co.innih.gov.
Beyond merely slowing metabolism at the deuterated site, deuterium substitution can, in certain instances, induce metabolic shunting, rerouting metabolism through alternative pathways juniperpublishers.comdovepress.com. This can be advantageous if these alternative routes yield metabolites that are less toxic or possess greater activity juniperpublishers.comdovepress.com.
Theoretical Considerations for Deuterium Substitution in Drug Design
Theoretical considerations are paramount in the rational design of deuterated drug candidates juniperpublishers.comnih.gov. The deliberate selection of positions for deuterium incorporation necessitates a comprehensive understanding of the drug's metabolic fate and the specific enzymatic systems involved mdpi.comalfa-chemistry.com. Identifying the primary metabolic hotspots where C-H bond cleavage constitutes a significant step is critical for predicting the potential impact of deuterium substitution on metabolic stability alfa-chemistry.com.
However, the outcomes of deuterium substitution are not always readily predictable based solely on theoretical principles alfa-chemistry.com. In a biological system, the observed deuterium isotope effect on a drug's pharmacokinetics can be influenced by a multitude of factors, including the presence of competing metabolic pathways, variations in the rate-limiting steps of enzymatic reactions, and biological sequestration juniperpublishers.comdovepress.com. Consequently, a holistic approach that integrates theoretical insights with rigorous experimental validation is indispensable in the design of deuterated drugs alfa-chemistry.com.
Computational Models for Pharmacokinetic Simulations
Advanced computational modeling techniques are increasingly being employed in the design of deuterated drugs to predict and optimize the pharmacokinetic attributes of deuterated analogues nih.govalfa-chemistry.com. These computational tools facilitate pharmacokinetic simulations that can estimate the impact of deuterium substitution on crucial ADME (absorption, distribution, metabolism, and excretion) parameters alfa-chemistry.commdpi.com.
Physiologically based pharmacokinetic (PBPK) models, for instance, integrate the physicochemical properties of drugs with detailed physiological parameters to simulate drug concentration profiles in various tissues over time mdpi.comresearchgate.net. Molecular dynamics simulations can offer valuable insights into how deuterium influences bond strength, molecular stability, and interactions with biological targets alfa-chemistry.com. Virtual screening methodologies can also be leveraged to rapidly assess numerous potential deuterium substitution patterns prior to chemical synthesis alfa-chemistry.com. These computational approaches play a vital role in identifying the most promising deuteration strategies to achieve desired pharmacokinetic outcomes alfa-chemistry.commdpi.com.
While specific detailed research findings or data tables focusing exclusively on the theoretical frameworks of deuterium isotope effects applied specifically to 5-Fluorouracil-6-d1 were not extensively found in the provided search results, the fundamental principles concerning KIEs, C-D bond strength, and the application of computational modeling are universally applicable to the study of deuterated compounds such as this compound. 5-Fluorouracil (5-FU) is a well-established antimetabolite utilized in the treatment of various cancers wikipedia.orgscbt.com. This compound represents a deuterium-labeled variant of 5-Fluorouracil scbt.commedchemexpress.com. Deuterium labeling of drugs like 5-FU is often undertaken to facilitate studies of their metabolism and pharmacokinetics using analytical techniques capable of distinguishing between the labeled and unlabeled species medchemexpress.com. The theoretical frameworks discussed herein provide the foundational understanding of how the presence of deuterium at the C-6 position of this compound could theoretically influence its metabolic rate, particularly if the C-H bond at that specific position is involved in a rate-limiting step within its metabolic pathway.
Molecular Dynamics Studies on Deuterated Compounds
Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. In the context of drug metabolism and deuterated compounds, MD simulations can provide insights into how isotopic substitution might affect molecular interactions, conformational dynamics, and binding to metabolic enzymes. mdpi.comresearchgate.netresearchgate.net
Although specific MD studies on this compound were not extensively found in the search results, MD simulations have been applied to study the interactions of 5-Fluorouracil with various biological targets and drug delivery systems, examining aspects like hydrogen bonding and adsorption. researchgate.netresearchgate.net These studies demonstrate the applicability of MD to understand the molecular behavior of 5-FU and its analogs. Extending such studies to this compound could involve simulating its interaction with key metabolic enzymes like DPD to investigate potential changes in binding pose, dynamics within the active site, or the energy landscape of the catalytic reaction involving the C6-D bond.
MD simulations can complement experimental KIE studies by providing a molecular-level explanation for observed metabolic differences. By simulating the enzyme-substrate complex, researchers can assess if the deuterated position is involved in critical interactions or bond-breaking events during the catalytic cycle.
Virtual Screening for Deuterium Substitution Scenarios
Virtual screening (VS) is a computational method used in drug discovery to search large libraries of compounds for potential drug candidates based on their predicted interaction with a biological target. mdpi.comtandfonline.com While traditional VS focuses on identifying novel chemical entities, it can be adapted to explore the potential impact of deuterium substitution on the interaction of a known drug, like 5-Fluorouracil, with its metabolizing enzymes. researchgate.netijbiotech.com
Applying VS to deuterium substitution scenarios would involve creating a library of deuterated analogs, such as this compound, and docking them into the active site of relevant metabolic enzymes (e.g., DPD). tandfonline.comijbiotech.com Scoring functions used in docking can estimate the binding affinity, although they may not directly capture the kinetic effects of isotopic substitution on the catalytic rate. tandfonline.com
However, VS can be a valuable tool for:
Identifying potential metabolic hotspots: By examining the interaction of the non-deuterated drug with metabolic enzymes, VS can help pinpoint sites prone to metabolic attack. This information can guide the rational design of deuterated analogs at these specific positions, such as the 6-position of 5-FU, which is involved in DPD-mediated metabolism. nih.govacs.org
Assessing changes in binding: While not directly predicting KIE, docking can reveal if deuteration significantly alters the binding pose or key interactions within the enzyme's active site, which could indirectly influence metabolism.
Prioritizing synthesis and experimental testing: Based on the predicted interactions and potential for altered metabolism, VS can help prioritize which deuterated analogs, like this compound, are most promising for synthesis and subsequent experimental validation of their metabolic stability and pharmacokinetic properties. plos.org
Combining VS with information about known metabolic pathways and theoretical understanding of KIEs allows for a more targeted approach to designing deuterated drugs. researchgate.netplos.org While VS alone cannot definitively predict the magnitude of a KIE, it can serve as a valuable initial filter to identify promising deuterium substitution strategies that warrant further investigation using more sophisticated computational methods like MD simulations and experimental studies.
Synthesis and Characterization Methodologies for 5 Fluorouracil 6 D1
Strategies for Deuterium (B1214612) Incorporation
The introduction of a deuterium atom at the 6-position of 5-Fluorouracil can be achieved through several strategic approaches, ranging from building the molecule from deuterated precursors to modifying the existing structure.
De Novo Design with Deuterium Integration
De novo design, in the context of small molecule synthesis, refers to the construction of the target molecule from simple, non-drug-like starting materials. This approach allows for the incorporation of isotopic labels at specific positions from the outset of the synthetic sequence. For 5-Fluorouracil-6-d1, a de novo strategy would involve designing a synthetic pathway where one of the precursors already contains the deuterium atom that will become the C6-D bond in the final pyrimidine (B1678525) ring. This method ensures high isotopic purity and precise placement of the label, avoiding the potential for isotopic scrambling that can occur in late-stage deuteration methods. While specific examples for this compound are not detailed, the principle involves building the core heterocyclic structure using deuterated building blocks.
Modification of Existing Drug Scaffolds via Deuteration
A more common and often more practical approach is the modification of an existing 5-Fluorouracil molecule. This is considered a "late-stage" functionalization, where the core structure of the drug is already assembled. Isotope labeling, particularly with deuterium, is crucial in drug discovery as it can alter and potentially improve metabolic stability, toxicity, and pharmacokinetic properties. marquette.edu The replacement of a C-H bond with a more stable C-D bond at a site prone to metabolic attack can significantly slow down the drug's breakdown. d-nb.info This strategy is advantageous because it leverages the well-established synthesis of the parent drug, adding a deuteration step towards the end of the process.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange reactions are a primary method for late-stage deuteration. d-nb.info These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterated water (D₂O) or a deuterated solvent. The exchange can be facilitated by catalysts, including transition metals or acids and bases. A novel, metal-free approach utilizes photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). d-nb.info By taking advantage of the increased basicity of the aromatic ring in an excited state, this method can achieve selective deuteration at positions that are often difficult to access with traditional methods. d-nb.info This technique is efficient and has been successfully applied to a wide range of complex drug molecules. d-nb.info
| H-D Exchange Method | Catalyst/Medium | Key Feature |
| Catalytic Exchange | Transition Metals | Widely used but may require harsh conditions. |
| Acid/Base Catalyzed | Acids or Bases | Facilitates exchange at specific, activated positions. |
| Photoexcitation | Deuterated HFIP | Metal-free, highly selective for aromatic systems. d-nb.info |
Multicomponent Reactions for Isotope Labeling
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. thieme-connect.de This approach is promising for isotopic labeling because it allows for the rapid assembly of molecules while incorporating an isotopically labeled component. thieme-connect.de By using a deuterated starting material as one of the components in an MCR, the deuterium label can be strategically integrated into the final molecular scaffold. This method offers significant advantages in terms of speed and efficiency for creating libraries of deuterated compounds for research purposes. thieme-connect.de
Specific Deuteration Methods (e.g., using LiAlD₄)
Specific deuterating agents are frequently used to introduce deuterium with high precision. Lithium aluminum deuteride (LiAlD₄), the deuterated analog of lithium aluminum hydride (LiAlH₄), is a powerful reducing agent that can deliver a deuteride ion (D⁻) to an electrophilic center. For instance, the reduction of a carbonyl group or an ester can be accomplished with LiAlD₄ to form a deuterated alcohol. In a multi-step synthesis, a functional group at the 6-position of a pyrimidine precursor could potentially be replaced with deuterium using a reagent like LiAlD₄. Another example involves the use of sodium borodeuteride (NaBD₄), which was used to prepare a deuterated dihydropyridine complex, demonstrating the stereospecific addition of a deuteride. d-nb.infonih.gov
Analytical Techniques for Deuterated Compounds
Once synthesized, the identity, purity, and exact location of the deuterium atom in this compound must be confirmed using various analytical techniques.
The analysis of deuterated compounds is essential to confirm the success of the labeling process and to quantify the level of deuterium incorporation. Several powerful analytical methods are employed for this purpose.
| Analytical Technique | Information Provided | Relevance to this compound |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. A deuterated compound will have a higher mass than its non-deuterated counterpart. | Confirms the incorporation of deuterium by showing an increase in molecular mass. High-resolution MS can verify the elemental composition. nih.gov |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information about the structure of the molecule by detecting hydrogen nuclei. | The signal corresponding to the proton at the 6-position will be absent or significantly reduced in the ¹H NMR spectrum of this compound. d-nb.infonih.gov |
| Deuterium (²H NMR) Spectroscopy | Directly detects deuterium nuclei, providing a definitive confirmation of where the deuterium has been incorporated into the molecule. | A signal in the ²H NMR spectrum will directly confirm the presence and chemical environment of the deuterium at the 6-position. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities to assess its purity. It is often coupled with UV or MS detection. | HPLC is widely used for the determination of 5-Fluorouracil and its metabolites in various matrices, ensuring the purity of the synthesized deuterated compound. researchgate.netnih.gov |
These techniques, often used in combination, provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for further research and application. The choice of technique depends on the specific information required, from simple confirmation of deuteration to detailed structural elucidation and purity assessment. marquette.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous information about the compound's atomic framework and the successful incorporation of the deuterium atom. Both Fluorine-19 (¹⁹F) and Proton (¹H) NMR are utilized for comprehensive characterization.
Fluorine-19 NMR: ¹⁹F NMR is particularly sensitive to the local electronic environment of the fluorine atom. biophysics.org The chemical shift of the fluorine in 5-Fluorouracil can be influenced by its molecular state, such as being free in solution versus bound to a larger molecule. mdpi.com For instance, the ¹⁹F NMR signal of 5-Fluorouracil can shift downfield when it is involved in tertiary interactions within tRNA molecules. nih.gov While specific ¹⁹F NMR data for the deuterated analog is not extensively published, the principles remain the same, providing a direct method to observe the fluorine nucleus.
Proton (¹H) NMR: ¹H NMR spectroscopy in deuterated solvents, such as DMSO-d6, is used to analyze the proton signals of the molecule. researchgate.netchemicalbook.com In the case of this compound, the key indicator of successful synthesis is the absence or significant reduction of the proton signal at the C6 position. The ¹H NMR spectrum of unlabeled 5-Fluorouracil typically shows a doublet for the H6 proton. researchgate.net The disappearance of this signal in the spectrum of this compound confirms the deuterium substitution at that specific position.
Table 1: Representative ¹H NMR Chemical Shifts for 5-Fluorouracil in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| H6 | 8.08 | doublet | 6.7 Hz |
| NH (N1) | 11.92 | doublet | 4.8 Hz |
| NH (N3) | 13.23 | singlet | - |
Data is representative for the non-deuterated 5-Fluorouracil and is sourced from publicly available spectral data. The key characteristic for this compound would be the absence of the H6 signal. researchgate.net
Mass Spectrometry (MS) and Ultra-Sensitive MS Techniques
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and assessing its isotopic enrichment. It offers high sensitivity and specificity, making it ideal for quantitative analysis. chromatographyonline.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. chromatographyonline.com In negative ion electrospray mode, 5-Fluorouracil typically shows a deprotonated molecule [M-H]⁻ at an m/z of 129. nih.govnih.gov For this compound, this peak would be expected to shift to m/z 130, confirming the incorporation of a single deuterium atom.
Ultra-sensitive methods, often utilizing advanced ionization sources and high-resolution mass spectrometers, can achieve extremely low limits of detection, in the picogram per square centimeter (pg/cm²) range for surface contamination studies. mdpi.com The fragmentation pattern of the molecule is also a key identifier. For 5-Fluorouracil, a characteristic product ion is observed at m/z 42, corresponding to the isocyanic acid fragment [OCN]⁻. nih.govresearchgate.net This fragmentation is expected to be consistent for the deuterated analog, providing further structural confirmation.
Table 2: Key Mass Spectrometry Data for 5-Fluorouracil and its Deuterated Analog
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) |
|---|---|---|---|
| 5-Fluorouracil | ESI (-) | 128.97 | 41.82 |
| This compound | ESI (-) | ~130 | ~42 |
Data is based on typical fragmentation patterns observed for 5-Fluorouracil. nih.gov
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from its non-deuterated counterpart and other potential impurities, ensuring the purity of the standard.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is widely used for the analysis of 5-Fluorouracil. nih.govscielo.brjfda-online.com Reversed-phase columns, such as C18, are commonly employed. nih.govrjptonline.org The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile. scielo.brjfda-online.comrjptonline.org While the retention time of this compound is expected to be very similar to that of 5-Fluorouracil due to the small difference in polarity, high-resolution chromatography can potentially separate them. The primary role of HPLC in this context is to ensure the chemical purity of the deuterated standard. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of 5-Fluorouracil, although it often requires derivatization to increase the volatility of the compound. nih.govnih.gov This method offers excellent separation and sensitive detection, making it suitable for quantifying low levels of the drug in biological matrices. nih.gov The use of a deuterated internal standard like this compound is critical in GC-MS to correct for variations in sample preparation and injection.
Table 3: Example HPLC Conditions for 5-Fluorouracil Analysis
| Parameter | Condition |
|---|---|
| Column | RP C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
These are general conditions and may be optimized for specific applications. scielo.br
Isotopic Purity Assessment
The assessment of isotopic purity is critical to validate this compound as an internal standard. This process ensures that the material is predominantly the deuterated species and quantifies the percentage of any remaining non-deuterated 5-Fluorouracil.
Mass spectrometry is the primary technique for this assessment. medchemexpress.com By analyzing the relative intensities of the mass signals corresponding to the deuterated (m/z ~130) and non-deuterated (m/z 129) molecules in the mass spectrum, the isotopic enrichment can be accurately calculated. A high isotopic purity (often >98%) is required for the compound to be effective as an internal standard in quantitative bioanalytical methods. This ensures that the contribution from the internal standard to the non-deuterated analyte signal is negligible, leading to accurate and precise measurements.
Pharmacological and Biological Research of 5 Fluorouracil 6 D1
Pharmacokinetics of Deuterated 5-Fluorouracil (5-FU-6-d1)
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Deuteration can potentially alter these processes, leading to differences in drug exposure and duration of action compared to the non-deuterated counterpart scienceopen.comlgcstandards.comcancernetwork.comnih.gov. Research into the pharmacokinetics of 5-FU-6-d1 aims to understand these potential alterations.
Alterations in Clearance and Half-Life Due to Deuteration
The replacement of hydrogen with deuterium (B1214612) can decrease the rate of certain metabolic reactions, which can lead to a reduced rate of systemic clearance and a prolonged biological half-life of a compound cancernetwork.comnih.govpharmaffiliates.com. Studies on deuterated drugs have shown that this can result in maintaining similar systemic exposure with increased trough levels and decreased peak levels cancernetwork.compharmaffiliates.com. While specific detailed studies on the alterations in clearance and half-life solely due to deuteration at the C-6 position of 5-FU (forming 5-FU-6-d1) are not extensively detailed in the provided search results, the general principle of deuterium's impact on metabolic stability and clearance suggests a potential for altered pharmacokinetics compared to non-deuterated 5-FU scienceopen.comlgcstandards.comcancernetwork.comnih.gov. Non-deuterated 5-FU is known for its rapid clearance and short half-life, typically ranging from 8 to 20 minutes following intravenous administration, with rapid elimination primarily due to hepatic catabolism mdpi.compharmgkb.org. The clearance of 5-FU can vary significantly depending on the administration schedule, with higher clearance observed during continuous infusion compared to bolus injections pharmgkb.orgnih.govnih.gov.
Impact on Systemic Exposure and Oral Bioavailability
Deuteration, by influencing metabolic stability, can potentially impact systemic exposure and oral bioavailability cancernetwork.comdovepress.com. Increased metabolic stability due to deuterium substitution can lead to greater systemic exposure, meaning a larger amount of the active drug is available in the bloodstream over time cancernetwork.compharmaffiliates.com. Oral administration of non-deuterated 5-FU is characterized by erratic and variable bioavailability, largely due to extensive first-pass metabolism by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the gastrointestinal mucosa and liver mdpi.compharmgkb.orgmoph.gov.lb. Strategies involving DPD inhibitors have been explored to improve the oral bioavailability of 5-FU pharmgkb.orgnih.govnih.gov. While direct data on the oral bioavailability of 5-FU-6-d1 is not provided, the general impact of deuteration on reducing metabolism suggests a potential for improved oral bioavailability compared to non-deuterated 5-FU, assuming the deuteration at the C-6 position specifically affects the metabolic pathways responsible for its poor oral absorption cancernetwork.comdovepress.com.
Pharmacokinetic Modeling and Simulation (e.g., PK-PD models)
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are valuable tools used to understand the relationship between drug exposure and its effects on the body cancernetwork.commdpi.comacs.orgaacrjournals.org. PK-PD models can predict the time course of drug concentrations and relate them to pharmacological responses mdpi.comacs.orgaacrjournals.org. These models can incorporate factors influencing drug disposition, such as enzyme activity and genetic variations lgcstandards.comcancernetwork.comresearchgate.net. Physiologically based pharmacokinetic (PBPK) modeling has also been used to simulate drug concentration-time profiles and assess the impact of factors like metabolism on drug exposure eviq.org.aumedscape.com. While general PK-PD modeling of 5-FU has been explored to predict outcomes like erythropenia and tumor growth, specific PK-PD modeling or simulation studies focusing on 5-Fluorouracil-6-d1 are not detailed in the provided results cancernetwork.compharmaffiliates.commdpi.comacs.orgeviq.org.au. However, if pharmacokinetic data for 5-FU-6-d1 were available, PK-PD modeling could be used to predict how the altered pharmacokinetics due to deuteration might influence its efficacy and potential for toxicity compared to 5-FU.
Metabolism of this compound
The metabolism of 5-Fluorouracil involves both anabolic pathways, leading to the formation of active cytotoxic nucleotides, and catabolic pathways, primarily mediated by dihydropyrimidine dehydrogenase (DPD), which inactivate the drug moph.gov.lbnih.govnih.gov. Understanding the metabolism of 5-FU-6-d1 is crucial to determine if the deuterium substitution affects these pathways.
Role of Dihydropyrimidine Dehydrogenase (DPD) in 5-FU Catabolism and Deuteration Impact
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU moph.gov.lbresearchgate.netnih.govnih.govnih.gov. DPD is responsible for the reductive ring opening of 5-FU, converting it to the inactive metabolite 5,6-dihydro-5-fluorouracil (5-FDHU) moph.gov.lbaacrjournals.orgnih.gov. This catabolic pathway is responsible for the inactivation and subsequent elimination of over 80% of an administered 5-FU dose moph.gov.lbresearchgate.netnih.govnih.gov. The high variability in DPD activity among individuals significantly influences 5-FU pharmacokinetics and can lead to severe toxicity in patients with partial or complete DPD deficiency nih.gov.
Deuterium substitution at a site involved in the rate-limiting step of enzymatic metabolism can lead to a kinetic isotope effect, slowing down the reaction rate cancernetwork.comnih.govpharmaffiliates.com. Since DPD-mediated reduction is the primary catabolic pathway for 5-FU, deuteration at the C-6 position, which is involved in this reduction, could potentially impact the rate of DPD activity on 5-FU-6-d1 moph.gov.lbaacrjournals.orgnih.gov. While specific experimental data demonstrating the direct impact of C-6 deuteration on DPD activity with 5-FU-6-d1 is not explicitly detailed in the provided search results, the general principles of deuterium isotope effects suggest that the rate of DPD-mediated catabolism of 5-FU-6-d1 could be slower compared to non-deuterated 5-FU cancernetwork.comnih.govpharmaffiliates.com. This potential reduction in the rate of catabolism by DPD could lead to increased systemic exposure of 5-FU-6-d1, potentially influencing its efficacy and toxicity profile.
Formation of Active and Inactive Metabolites of 5-FU and their Deuterated Counterparts
5-FU undergoes extensive metabolism in the body through both anabolic (activation) and catabolic (inactivation) pathways. The anabolic pathway leads to the formation of cytotoxic metabolites responsible for its therapeutic effects. These include 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). mdpi.comnih.govspandidos-publications.com FdUMP is a potent inhibitor of thymidylate synthase, while FUTP and FdUTP can be misincorporated into RNA and DNA, respectively, disrupting their function. mdpi.comnih.govspandidos-publications.comnih.govresearchgate.net
The primary enzyme responsible for the catabolism and inactivation of 5-FU is dihydropyrimidine dehydrogenase (DPD). nih.govspandidos-publications.comnih.gov DPD catalyzes the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU), an inactive metabolite. nih.gov Approximately 80-85% of administered 5-FU is catabolized by DPD, with only a small percentage (1-5%) being converted to active metabolites. nih.govnih.gov The rapid degradation by DPD contributes to the short half-life of 5-FU. nih.gov
Deuteration at specific positions can influence the rate of enzymatic metabolism due to the kinetic isotope effect, where a bond to deuterium is broken more slowly than a bond to hydrogen. This effect can potentially alter the balance between anabolic and catabolic pathways, leading to changes in the levels of active and inactive metabolites. While specific data on the metabolic profile of this compound compared to 5-FU is not extensively detailed in the provided snippets, the principle of deuterium substitution affecting metabolic rates, particularly those involving C-H bond cleavage catalyzed by enzymes like cytochrome P450s, is well-established. nih.govnih.govplos.orgresearchgate.net Further research would be needed to fully characterize the metabolic fate of this compound and quantify the formation of its deuterated active and inactive metabolites.
Enzymatic Cleavage and Deuterium Isotope Effects on Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of drugs and xenobiotics, often catalyzing reactions that involve the cleavage of C-H bonds. nih.govnih.govplos.org The presence of a significant primary deuterium kinetic isotope effect (KIE) in CYP-catalyzed reactions indicates that C-H bond cleavage is at least partially rate-limiting in the reaction. nih.govnih.gov Deuterium substitution at a site of metabolism can slow down the rate of the enzymatic reaction. researchgate.netresearchgate.net
Redirection of Metabolic Pathways by Deuteration
Deuteration has the potential to redirect metabolic pathways. acs.orgresearchgate.net By slowing down a specific metabolic route through a kinetic isotope effect, other metabolic pathways that were previously minor may become more significant. This phenomenon, known as "metabolic switching," can alter the profile of metabolites formed. researchgate.net In the context of this compound, if deuteration at the C-6 position significantly slows down a catabolic pathway that involves cleavage or modification at this site, a larger proportion of the compound might be shunted towards the anabolic pathways, potentially increasing the formation of active metabolites. Conversely, if the deuteration affects an anabolic pathway, it could decrease the formation of active metabolites. The redirection of metabolic pathways by deuteration can lead to altered pharmacokinetics and potentially influence the efficacy and toxicity profile of the drug. acs.orgresearchgate.net Research into the specific metabolic pathways affected by deuteration in this compound is necessary to understand the extent and implications of such redirection.
Mechanism of Action and Cellular Effects of this compound
The mechanism of action of this compound is expected to be similar to that of its non-deuterated counterpart, 5-FU, as the core chemical structure and the fluorine substitution at the C-5 position, crucial for its activity, are retained. 5-FU is an antimetabolite that exerts its cytotoxic effects primarily by interfering with nucleic acid synthesis and function in rapidly dividing cells, particularly cancer cells. mdpi.comspandidos-publications.comnih.govresearchgate.netnih.govwikipedia.orgdrugbank.com
Inhibition of Thymidylate Synthase (TS) and DNA Synthesis
One of the primary mechanisms of action of 5-FU is the inhibition of thymidylate synthase (TS). mdpi.comnih.govresearchgate.netnih.govwikipedia.orgdrugbank.comscbt.comtandfonline.com TS is a critical enzyme responsible for catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key precursor for DNA synthesis. researchgate.netwikipedia.orgtandfonline.comtaylorandfrancis.com The active metabolite of 5-FU, FdUMP, binds to the active site of TS in the presence of the folate cofactor N5,N10-methylenetetrahydrofolate, forming a stable ternary complex. nih.govresearchgate.netdrugbank.com This binding inhibits TS activity, leading to a depletion of dTMP and subsequently deoxythymidine triphosphate (dTTP) pools. medchemexpress.comresearchgate.nettandfonline.comtaylorandfrancis.com The resulting imbalance in deoxynucleotides impairs DNA synthesis and repair, ultimately leading to cell death, often referred to as "thymineless death." researchgate.netwikipedia.orgtaylorandfrancis.com
Given that this compound is a deuterated form of 5-FU, its active metabolite, the deuterated FdUMP, is also expected to inhibit TS through a similar mechanism. The deuterium at the C-6 position is not directly involved in the binding interaction with TS or the folate cofactor. Therefore, the inhibitory effect on TS is likely to be comparable to that of non-deuterated FdUMP. The inhibition of TS by this compound's metabolite would similarly disrupt DNA synthesis.
Misincorporation into RNA and DNA
In addition to inhibiting TS, 5-FU metabolites can be misincorporated into both RNA and DNA, further contributing to its cytotoxic effects. medchemexpress.comnih.govspandidos-publications.comnih.govresearchgate.netiiarjournals.orgnih.govdrugdiscoverynews.comnih.gov FUTP, an active metabolite of 5-FU, can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). mdpi.comnih.govspandidos-publications.comnih.govdrugbank.com This incorporation of "fraudulent" RNA can disrupt RNA processing, function, and protein synthesis. spandidos-publications.comnih.govdrugbank.com
Another active metabolite, FdUTP, can be misincorporated into DNA in place of dTTP. mdpi.comnih.govspandidos-publications.comnih.gov The presence of fluorine at the C-5 position alters the properties of the DNA strand, leading to DNA damage and fragmentation. mdpi.comnih.gov This misincorporation can activate DNA repair pathways, and if the damage is extensive, it can trigger cell death. nih.gov
The misincorporation of deuterated FUTP and FdUTP derived from this compound into RNA and DNA, respectively, is also expected to occur. The deuterium at the C-6 position is not anticipated to prevent the incorporation of these metabolites into nucleic acids, as the enzymatic machinery involved in transcription and replication recognizes the base structure. The functional consequences of misincorporation of the deuterated metabolites are likely to be similar to those of their non-deuterated counterparts, leading to disrupted RNA and DNA function.
Induction of Apoptosis and Cell Cycle Perturbations
5-FU is known to induce apoptosis (programmed cell death) in cancer cells. medchemexpress.comnih.govplos.orgnih.govscbt.comnih.gov The induction of apoptosis is a critical mechanism by which 5-FU eliminates cancer cells. This process can be triggered by the various cellular stresses induced by 5-FU, including the depletion of dTTP pools, DNA damage from FdUTP misincorporation, and the disruption of RNA function by FUTP misincorporation. mdpi.comnih.govresearchgate.netnih.gov
5-FU also causes cell cycle perturbations. medchemexpress.comnih.govnih.govscbt.comtandfonline.comiiarjournals.orgnih.gov By inhibiting DNA synthesis, 5-FU can lead to cell cycle arrest, particularly in the S phase, where DNA replication occurs. iiarjournals.orgnih.govbccancer.bc.ca Accumulation of cells in the S phase can be observed following 5-FU treatment. iiarjournals.org Depending on the dose and duration of exposure, 5-FU can also induce G1/S or G2/M blocks. tandfonline.comiiarjournals.orgiiarjournals.org These cell cycle arrests can allow time for DNA repair, but if the damage is too severe, they can lead to the activation of apoptotic pathways. nih.govtandfonline.com
The deuterated analog, this compound, is also expected to induce apoptosis and cell cycle perturbations through the same mechanisms as 5-FU, given its anticipated similar interactions with TS and incorporation into nucleic acids. The deuterium substitution at C-6 is unlikely to directly interfere with the signaling pathways that trigger apoptosis or regulate the cell cycle. Therefore, the induction of apoptosis and cell cycle effects by this compound are expected to be qualitatively similar to those of 5-FU, although potential quantitative differences might exist if the deuteration significantly impacts the levels or persistence of the active metabolites.
Differential Effects on Cellular Pathways (e.g., RNA synthesis vs. DNA synthesis)
5-Fluorouracil, the non-deuterated form of this compound, exerts its cytotoxic effects primarily by interfering with both RNA and DNA synthesis. It is metabolically activated into three main cytotoxic metabolites: 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). mdpi.comspandidos-publications.comnih.gov
FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine (B127349) monophosphate (dTMP), which is essential for DNA synthesis. mdpi.comspandidos-publications.comnih.govdrugbank.com This inhibition leads to thymine (B56734) depletion, causing DNA damage and cell death. mdpi.com
FUTP is incorporated into RNA, disrupting normal RNA processing and function, as well as protein synthesis. mdpi.comspandidos-publications.comdrugbank.comhres.ca This incorporation into RNA is considered a significant contributor to 5-FU's cytotoxic effects. hres.cadrugdiscoverynews.com
FdUTP can be misincorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA damage, single-strand breaks, and DNA fragmentation, which further inhibits DNA replication. mdpi.comspandidos-publications.comnih.gov
Research suggests that while 5-FU was initially thought to primarily target DNA synthesis, its interference with ribosomal RNA may play a more significant role in killing cancer cells. drugdiscoverynews.com Studies have observed that the drug accumulates more in RNA than DNA. drugdiscoverynews.com
Interactions with p53 Pathway
The p53 tumor suppressor protein plays a key role in the cellular response to stress, including DNA damage induced by chemotherapeutic agents like 5-FU. mdpi.comspandidos-publications.comuu.nl Functional p53 can increase the sensitivity of cancer cells to 5-FU-induced apoptosis. mdpi.com
Upon activation, p53 initiates processes such as cell cycle arrest, DNA repair, and apoptosis. mdpi.com 5-FU treatment can activate the p53-Fas pathway, which can lead to enhanced antitumor immunity. mdpi.com
Studies have shown that 5-FU treatment can increase the level, activity, and stability of the p53 protein. spandidos-publications.comuu.nl Target genes of p53 are involved in promoting anti-cancer processes like cell cycle arrest, apoptosis, and senescence. uu.nl
The interaction between 5-FU and the p53 pathway can be complex and may influence treatment outcomes and resistance mechanisms. For instance, some research indicates that 5-FU can activate cancer stem cells via p53-induced WNT3 transcription, followed by activation of the WNT/β-catenin pathway. uu.nl This suggests a dual role for p53 in regulating both cell death and survival pathways in response to 5-FU. uu.nl
Preclinical Research Models for this compound
Preclinical research models are essential for evaluating the potential efficacy and toxicity of drug candidates, including analogs like this compound. Studies involving 5-FU provide a framework for the types of models used.
In Vitro Cell Culture Models (e.g., cancer cell lines, hepatocytes)
In vitro studies using various cell lines are commonly employed to investigate the cellular effects of 5-FU and, by extension, would be relevant for studying this compound. These models allow for controlled experiments to assess cytotoxicity, effects on cell cycle, induction of apoptosis, and interactions with specific cellular pathways.
Examples of cell lines used in 5-FU research include:
Human colorectal cancer cell lines (e.g., HCT116, DLD-1, HT-29, WiDr) spandidos-publications.comspandidos-publications.comuu.nljmchemsci.complos.orgacs.orgamegroups.orgmdpi.comresearchgate.net
Human hepatoma cell lines (e.g., Hep G2, H35) nih.govplos.org
Human breast carcinoma cell lines (e.g., MCF-7, MDA-MB-231) nih.govfrontiersin.org
Human squamous cell carcinoma cell lines (e.g., HEp-2) nih.gov
Human prostate cancer cell lines (e.g., CWR-22, CWR-22R) aacrjournals.org
Human esophageal squamous cell carcinoma (ESCC) cells researchgate.net
Normal liver epithelial cells and hepatocytes nih.govnih.gov
These cell culture models are used to measure cellular pharmacokinetics, evaluate growth inhibition, study mechanisms of resistance, and assess the effects of combination therapies. acs.orgamegroups.orgnih.govplos.org For example, a flow-through system has been used to study the cellular pharmacokinetics of 5-FU in various human and rat cancer cell lines and rat hepatocytes, allowing for the study of elimination rates and saturation kinetics. nih.gov
In Vivo Animal Models (e.g., xenograft models, rodent models)
In vivo studies, particularly using rodent models, are critical for evaluating the systemic effects, efficacy against tumors in a living system, and toxicity profiles of drug candidates. Xenograft models, where human cancer cells or tumor tissue are implanted into immunocompromised mice, are widely used to study the antitumor activity of 5-FU and potential combination therapies. mdpi.comuu.nlplos.orgacs.orgamegroups.orgmdpi.complos.orgfrontiersin.orgaacrjournals.orgamegroups.orgmdpi.com
Common in vivo models include:
Mouse xenograft models using various human cancer cell lines (e.g., colorectal, breast, prostate, hepatocellular carcinoma, cervical cancer) mdpi.complos.orgacs.orgamegroups.orgmdpi.complos.orgfrontiersin.orgaacrjournals.orgmdpi.com
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from patients into mice, providing a more clinically relevant model. mdpi.comresearchgate.net
Rodent models (e.g., mice and rats) are also used to study the toxicity and tolerability of 5-FU. hres.caresearchgate.netoncotarget.comnih.govtandfonline.com
These models allow for the assessment of tumor growth inhibition, effects on metastasis, pharmacokinetics and biodistribution, and the evaluation of toxicity in various organs. acs.orgfrontiersin.orgamegroups.orgresearchgate.netoncotarget.comnih.gov
Tumor Growth Dynamics and Antitumor Efficacy Evaluation
Evaluating tumor growth dynamics and antitumor efficacy is a primary objective of preclinical in vivo studies. In xenograft models, tumor volume or weight is measured over time to determine the effect of treatment compared to control groups. plos.orgamegroups.orgmdpi.comfrontiersin.orgaacrjournals.orgamegroups.org
Antitumor efficacy is often quantified by metrics such as tumor growth inhibition (TGI) or by comparing the time it takes for tumors to reach a certain size in treated versus untreated animals. aacrjournals.orgresearchgate.net Bioluminescence imaging and micro-computed tomography can be used as non-invasive methods to monitor tumor growth and metastasis in vivo. amegroups.org
Studies have demonstrated that 5-FU can significantly inhibit tumor growth in various xenograft models. mdpi.complos.orgamegroups.orgmdpi.comfrontiersin.orgaacrjournals.org The efficacy can be influenced by the specific cancer cell line, the treatment regimen, and whether 5-FU is used alone or in combination with other agents. mdpi.complos.orgamegroups.orgplos.orgaacrjournals.orgmdpi.com
For example, in a colorectal cancer xenograft model, treatment with 5-FU alone showed a dose-dependent reduction of tumor growth. oncotarget.com Combination therapies involving 5-FU and other agents have demonstrated synergistic antitumor effects and improved tumor growth inhibition compared to single-agent treatment. plos.orgamegroups.orgplos.orgaacrjournals.orgmdpi.com
Studies on Toxicity and Tolerability in Preclinical Models
Assessing the toxicity and tolerability of drug candidates in preclinical models is crucial for determining safe dose ranges and identifying potential side effects before clinical trials. Studies on 5-FU in rodent models have characterized its toxicity profile. hres.caresearchgate.netoncotarget.comnih.govtandfonline.com
Key aspects evaluated in preclinical toxicity studies include:
Body weight changes: Weight loss is a common indicator of toxicity. researchgate.netoncotarget.com
Hematological parameters: 5-FU can cause myelosuppression, affecting blood cell counts. hres.canih.gov
Gastrointestinal toxicity: Damage to the intestinal mucosa is a significant side effect of 5-FU. hres.caoncotarget.comnih.govtandfonline.com
Organ-specific toxicity: Histological examination of organs like the liver, kidney, and small intestine can reveal drug-induced damage. nih.gov
Studies in mice and rats have shown that excessive doses of 5-FU can lead to chronic intoxication characterized by depression of bone marrow cells and damage to the gastrointestinal mucosa. hres.ca However, bone marrow damage can be reversible upon discontinuation of the drug. hres.ca
Research has also explored strategies to mitigate 5-FU toxicity in preclinical models. For instance, a study using a Toll-like receptor 5 agonist, Entolimod, in 5-FU-treated mice demonstrated a significant reduction in the severity of 5-FU-induced morbidity and increased survival, accompanied by improved integrity of intestinal tissue and stimulated restoration of hematopoiesis. oncotarget.com Another study in old mice showed that dietary restriction prior to 5-FU chemotherapy significantly protected against lethal intestinal toxicity. tandfonline.com
Preclinical studies on novel formulations of 5-FU have also been conducted to evaluate if they offer reduced toxicity profiles while maintaining efficacy. researchgate.net
Here is a table summarizing some preclinical findings related to 5-FU in various models:
| Model Type | Cell/Tissue Type | Key Finding | Citation |
| In Vitro | Human and rat cancer cell lines, rat hepatocytes | Concentration-dependent 5-FU elimination observed, indicating saturation kinetics. nih.gov | nih.gov |
| In Vitro | Human colon cancer cells (HCT116) | Combination of curcumol (B1669341) and 5-FU enhanced antitumor effect by inhibiting proliferation and inducing apoptosis. amegroups.org | amegroups.org |
| In Vitro | Human cervical cancer cells (HeLa) | Combination of peanut skin extract and 5-FU showed synergistic antiproliferative activity. mdpi.com | mdpi.com |
| In Vivo (Mouse Xenograft) | Human colon cancer (DLD-1) | 5-FU treatment significantly reduced tumor growth. mdpi.com | mdpi.com |
| In Vivo (Mouse Xenograft) | Human colorectal cancer (HCT116) | Oral administration of a 5-FU prodrug, activated by palladium, showed efficacy. acs.org | acs.org |
| In Vivo (Mouse Xenograft) | Human prostate cancer (CWR-22, CWR-22R) | Bevacizumab plus 5-FU significantly suppressed prostate cancer growth. aacrjournals.org | aacrjournals.org |
| In Vivo (Mouse Xenograft) | Triple-negative breast cancer (MDA-MB-231) | Combination of doxorubicin (B1662922) and 5-FU induced extensive metabolic alterations and reduced tumor growth. frontiersin.org | frontiersin.org |
| In Vivo (Mouse) | BALB/c mice | Entolimod reduced systemic toxicity of 5-FU without reducing antitumor efficacy in a CT26 colon adenocarcinoma model. oncotarget.com | oncotarget.com |
| In Vivo (Rat) | Wistar rats with Walker-256 carcinosarcoma | 5-FU controlled release implant showed antitumor effect with no obvious gastrointestinal or myelotoxicity. nih.gov | nih.gov |
| In Vivo (Old Mice) | C57BL/6 mice | Dietary restriction protected against 5-FU-induced lethal intestinal toxicity. tandfonline.com | tandfonline.com |
Future Directions and Emerging Research Areas
Development of Novel Deuterated Prodrugs and Delivery Systems
A promising strategy to enhance the therapeutic index of 5-FU is the development of prodrugs, which are inactive precursors that are converted to the active drug within the body. nih.govresearchgate.net Research in this area for 5-Fluorouracil-6-d1 is anticipated to focus on creating novel deuterated prodrugs that can offer improved stability, targeted delivery, and controlled release. The primary goal is to design systems that deliver 5-FU, and by extension its deuterated form, more specifically to tumor tissues, thereby reducing systemic toxicity. nih.govnih.gov
Novel drug delivery systems are also a key area of investigation. These include nanoformulations, which can enhance the anticancer efficacy of 5-FU by improving its solubility and bioavailability. nih.gov For instance, nanoformulated 5-FU has demonstrated enhanced cytotoxicity in cancer cell lines. nih.gov Future research will likely explore the encapsulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, to leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. nih.govnih.gov Furthermore, stimuli-responsive delivery systems, which release the drug in response to specific triggers in the tumor microenvironment (e.g., pH, enzymes, or temperature), represent an advanced approach to achieving site-specific drug action. nih.gov
| Delivery System Type | Potential Advantages for Deuterated 5-FU | Key Research Focus |
| Deuterated Prodrugs | Improved metabolic stability, enhanced tumor targeting, reduced systemic toxicity. | Synthesis of novel deuterated 5-FU prodrugs with tumor-specific activation mechanisms. |
| Nanoformulations | Increased bioavailability, prolonged circulation time, passive tumor accumulation via EPR effect. | Development of stable and efficient nanoformulations for this compound. |
| Stimuli-Responsive Systems | Controlled and targeted drug release at the tumor site, minimizing off-target effects. | Design of smart delivery systems that respond to the unique conditions of the tumor microenvironment. |
Integration of Deuterated 5-FU in Combination Therapies
Combination chemotherapy is a cornerstone of modern oncology, often leading to synergistic effects and overcoming drug resistance. 5-FU is frequently used in combination with other anticancer agents. nih.govmdpi.com The integration of this compound into combination therapies is a logical next step, with the potential for enhanced efficacy due to its modified metabolic profile.
Researchers are expected to investigate the synergistic effects of deuterated 5-FU with a variety of other drugs, including traditional chemotherapeutics, targeted therapies, and immunotherapies. For example, combining 5-FU with agents that have different mechanisms of action can lead to a more potent antitumor response. mdpi.com The rationale is that the altered pharmacokinetics of this compound could lead to a more sustained inhibition of its target, thymidylate synthase, potentially sensitizing cancer cells to the effects of other drugs. Preclinical studies will be crucial to identify the most effective and least toxic combination regimens.
Exploration of Deuteration in Overcoming Drug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance. nih.govnews-medical.net Resistance to 5-FU can arise from various mechanisms, including alterations in drug metabolism, changes in the target enzyme, and activation of survival pathways. nih.govoaepublish.comnih.gov The exploration of deuteration as a strategy to overcome these resistance mechanisms is a critical area of future research.
The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down drug metabolism. scienceopen.com This could be particularly relevant for 5-FU, as its degradation is a key factor in its efficacy. By reducing the rate of metabolic breakdown, this compound may maintain therapeutic concentrations in the tumor for longer periods, potentially overwhelming resistance mechanisms that rely on rapid drug clearance. Furthermore, research may investigate whether deuteration can alter the interaction of 5-FU with its target enzyme or affect downstream signaling pathways involved in drug resistance.
Mechanisms of 5-FU Resistance and Potential Impact of Deuteration:
| Resistance Mechanism | How Deuteration Might Counteract It |
| Increased drug catabolism | Slower metabolic breakdown of this compound due to the kinetic isotope effect, leading to higher and more sustained drug levels at the tumor site. |
| Alterations in target enzyme (Thymidylate Synthase) | Potential for altered binding affinity or inhibition kinetics of the deuterated active metabolites, although this requires further investigation. |
| Upregulation of drug efflux pumps | While not a direct effect of deuteration, sustained intracellular concentrations of the active drug may help to overcome the capacity of efflux pumps. |
| Activation of cell survival pathways | The sustained cellular stress from prolonged target inhibition by deuterated 5-FU could potentially overwhelm these survival mechanisms. |
Advanced Computational and In Silico Approaches for Deuterated Drug Design
Computational modeling and in silico studies play an increasingly vital role in modern drug discovery and development. nih.gov These approaches can accelerate the design and optimization of new drug candidates by predicting their properties and interactions with biological targets. For this compound, advanced computational methods will be instrumental in several areas.
Molecular docking studies can be employed to predict the binding affinity of the deuterated metabolites of 5-FU to thymidylate synthase and other potential targets. innovareacademics.innih.govmdpi.com These simulations can provide insights into how deuteration might alter the binding mode and inhibitory activity of the drug. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, helping to predict its behavior in vivo and to design more effective dosing regimens. nih.gov In silico ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) predictions can also aid in the early identification of potential liabilities. semanticscholar.orgresearchgate.netnih.govjppres.com
Translational Research and Clinical Implications of Deuterated 5-FU Derivatives
The ultimate goal of developing deuterated 5-FU derivatives is to improve clinical outcomes for cancer patients. nih.govresearchgate.net Translational research will be essential to bridge the gap between preclinical findings and clinical applications. This will involve robust preclinical studies in relevant cancer models to demonstrate the superior efficacy and/or safety of this compound compared to its non-deuterated counterpart.
Q & A
Basic Research Questions
Q. What is the mechanism of action of 5-Fluorouracil-6-d1 as a thymidylate synthase (TS) inhibitor, and how does its deuterium substitution influence biochemical interactions?
- Answer : this compound inhibits TS by forming a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate, thereby blocking thymidine synthesis. The deuterium substitution at position 6 enhances kinetic isotope effects (KIEs), altering reaction kinetics and tautomeric equilibria, which can be quantified using nuclear magnetic resonance (NMR) or mass spectrometry . Researchers should compare reaction rates and binding affinities with non-deuterated analogs to isolate isotopic effects .
Q. How should researchers design in vitro experiments to assess the kinetic isotope effects (KIEs) of this compound compared to non-deuterated analogs?
- Answer : Use isotopic dilution assays under controlled pH and temperature to measure reaction rates. Employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify metabolite formation. Ensure parallel experiments with non-deuterated 5-FU to isolate isotopic contributions. Statistical analysis (e.g., Student’s t-test) should validate significance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow OSHA and WHO guidelines for cytotoxic agents: use fume hoods, double-gloving, and disposable lab coats. Decontaminate spills with 0.5% sodium hypochlorite. Integrate safety checklists into experimental protocols to minimize occupational exposure risks .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data on the therapeutic efficacy of this compound in colorectal cancer models?
- Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize variables across studies. For example:
- Population: Human-derived organoids vs. murine xenografts.
- Intervention: Dose-escalation protocols with pharmacokinetic monitoring.
- Comparison: Non-deuterated 5-FU controls.
- Outcome: Tumor regression rates and TS inhibition metrics.
Use meta-analysis tools (e.g., RevMan) to reconcile discrepancies, prioritizing studies with robust blinding and randomization .
Q. How can pharmacokinetic (PK) models be optimized to account for inter-individual variability in this compound metabolism during dose-escalation studies?
- Answer : Implement population PK modeling (e.g., NONMEM) with covariates like dihydropyrimidine dehydrogenase (DPD) activity. Use Bayesian adaptive dosing to adjust regimens in real-time based on plasma concentration data. Validate models using bootstrap resampling or external cohorts .
Q. What advanced spectroscopic techniques are critical for characterizing the tautomeric behavior of this compound in solvent systems?
- Answer : Employ ¹³C-NMR to monitor tautomeric shifts in deuterated vs. non-deuterated solvents. X-ray crystallography can resolve structural differences in enzyme-bound states. Density functional theory (DFT) calculations complement experimental data to predict electronic effects of fluorine and deuterium .
Q. How should researchers design experiments to evaluate the impact of this compound’s planar structure on stacking interactions in DNA/RNA complexes?
- Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics with oligonucleotides. Compare results with non-planar analogs (e.g., 5-FU derivatives with bulky substituents). Molecular dynamics simulations can model stacking energetics .
Methodological Frameworks and Tools
- FINER Criteria : Ensure questions are Feasible (e.g., accessible isotope-labeled reagents), Interesting (novel isotopic effects), Novel (unexplored tautomeric behavior), Ethical (IRB approval for animal/human studies), and Relevant (translational impact on chemotherapy) .
- Data Analysis : Use R or Python for multivariate regression to correlate isotopic effects with clinical outcomes. Open-source tools like KNIME streamline workflow reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
